molecular formula C19H21FN2O3S B6571276 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-43-0

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571276
CAS No.: 946299-43-0
M. Wt: 376.4 g/mol
InChI Key: PPHIHKWJBHPBJD-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound that has gained attention in various fields of scientific research due to its unique structural properties and potential applications. It contains a fluoro-substituted benzamide moiety linked to a tetrahydroquinoline scaffold with a propane-1-sulfonyl group.

Preparation Methods

Synthetic routes and reaction conditions:

  • The critical step often involves the sulfonylation reaction, where the propane-1-sulfonyl group is attached under specific conditions, such as the presence of a sulfonyl chloride reagent and a suitable base.

  • Reactions are typically carried out under controlled temperatures to ensure high yields and purity of the final product.

Industrial production methods:

  • Industrial production would likely follow similar synthetic steps but on a larger scale. The use of automated synthesis equipment and continuous flow reactors could optimize efficiency and reproducibility.

Chemical Reactions Analysis

Types of reactions it undergoes:

  • Oxidation and reduction reactions can modify the tetrahydroquinoline ring or the sulfonyl group.

  • Substitution reactions may occur at the fluoro or sulfonyl positions.

Common reagents and conditions used in these reactions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substituents might be introduced or replaced using reagents such as halides or nucleophiles under basic or acidic conditions.

Major products formed from these reactions:

  • Oxidative products could include ketones or sulfoxides.

  • Reductive products might involve the formation of primary or secondary amines from the sulfonyl group.

Scientific Research Applications

In Chemistry:

  • As a model compound in studying reaction mechanisms involving fluoro-benzamide derivatives.

  • Investigating the electronic effects of substituents on reaction pathways.

In Biology and Medicine:

  • Could be explored for its effects on cellular signaling pathways or as a lead compound for developing new therapeutics.

In Industry:

  • Applications might include materials science, where its unique properties could be utilized in developing advanced materials or coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects:

  • While specific biological mechanisms might not be fully elucidated, compounds of this type can interact with various molecular targets through their unique structural motifs.

  • Potential interactions with proteins or enzymes due to the benzamide and sulfonyl groups.

Molecular targets and pathways involved:

  • Potential to affect pathways involved in inflammation, cellular metabolism, or signal transduction.

  • May interact with specific receptors or enzymes modulating cellular responses.

Comparison with Similar Compounds

Comparison with other similar compounds:

  • Compared to similar benzamide or tetrahydroquinoline compounds, the presence of the fluoro and sulfonyl groups in 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide offers unique electronic properties that can influence its reactivity and biological activity.

  • Similar compounds might lack one or more of these functional groups, leading to differences in their chemical behavior and applications.

List of similar compounds:

  • 4-fluoro-N-(quinolin-7-yl)benzamide

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

  • 4-fluoro-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

The compound this compound showcases intriguing possibilities across different scientific domains. Whether for synthetic studies, biological research, or industrial applications, its distinct structure and reactivity render it a valuable subject of investigation. Intrigued by any specific angle?

Properties

IUPAC Name

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-12-26(24,25)22-11-3-4-14-7-10-17(13-18(14)22)21-19(23)15-5-8-16(20)9-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHIHKWJBHPBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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